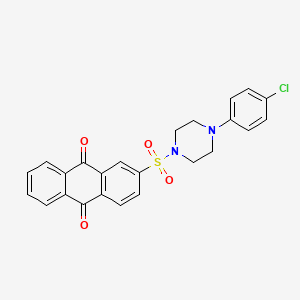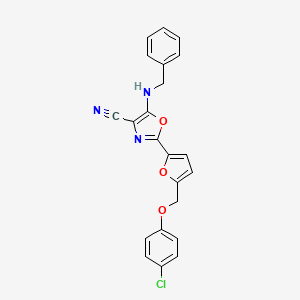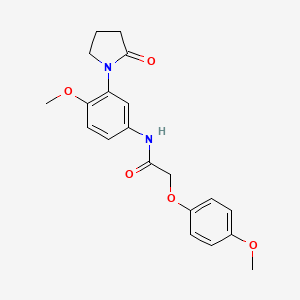![molecular formula C22H18ClN3O3S B2514164 N-(3-chlorophenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide CAS No. 370850-50-3](/img/structure/B2514164.png)
N-(3-chlorophenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3-chlorophenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide" is a complex organic molecule that appears to be related to the family of compounds that include chlorophenyl and cyanoquinoline moieties. These types of compounds are often studied for their potential pharmacological properties, such as antiviral activity.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a synthetic route for a chloro-cyanoquinoline derivative is detailed in a paper where the key step involves the cyclization of o-[(2-cyanovinyl)amino]benzoate to give a 3-cyano-4-hydroxyquinoline intermediate . Although the specific synthesis of the compound is not detailed in the provided papers, the methods described could potentially be adapted for its synthesis by incorporating the appropriate furanyl and tetrahydroquinoline substituents at the relevant steps.
Molecular Structure Analysis
The molecular structure of a related compound, "N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide," has been analyzed using vibrational spectroscopy and quantum computational approaches . The study revealed a non-planar structure between the phenyl and pyrimidine rings, which could suggest similar structural characteristics for the compound due to the presence of a phenyl ring and a complex quinoline moiety. The study also highlighted the importance of intramolecular and intermolecular hydrogen bonding, which could be relevant for understanding the molecular interactions and stability of the compound .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not explicitly provided in the papers. However, the pharmacokinetic properties of a related compound were investigated, including absorption, distribution, metabolism, excretion, and toxicity . These properties are crucial for understanding the potential of a compound as a drug candidate. The related compound's vibrational spectroscopic signatures were also characterized, which could be used to infer some physical properties such as melting point and solubility for the compound .
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties of Salt and Inclusion Compounds
Research by Karmakar et al. (2007) investigated the structural aspects of amide-containing isoquinoline derivatives, focusing on their properties when treated with different mineral acids. This study provides insights into the gel formation and crystalline solid properties of these compounds, which could be relevant for understanding the structural properties of N-(3-chlorophenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide derivatives (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Biological Activity
Chalenko et al. (2019) described the synthesis and antiexudative activity of pyrolin derivatives, including the process for creating compounds with potential biological activity. This research is significant for pharmaceutical development, indicating methods for deriving new compounds with desired biological properties (Chalenko, Bezugly, Sirova, Chekman, & Demchenko, 2019).
Therapeutic Efficacy in Disease Models
A study by Ghosh et al. (2008) evaluated a novel anilidoquinoline derivative for its therapeutic efficacy in treating Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects. This investigation provides a foundation for further exploration into the therapeutic applications of similar compounds (Ghosh, Swarup, Saxena, Das, Hazra, Paira, Banerjee, Mondal, & Basu, 2008).
Crystal Structure and Surface Analysis
Akkurt et al. (2021) conducted a crystal structure and Hirshfeld surface analysis of a compound with a tetrahydroisoquinoline unit. This research is pertinent to the material sciences and crystallography fields, offering a deeper understanding of molecular interactions and structural properties (Akkurt, Marae, Mague, Mohamed, Bakhite, & Al-Waleedy, 2021).
Vibrational Spectroscopic Signatures
Jenepha Mary, Pradhan, & James (2022) characterized an antiviral active molecule through vibrational spectroscopy, providing insights into its structural and electronic interactions. This study is relevant for the development of diagnostic tools and the understanding of molecular dynamics (Jenepha Mary, Pradhan, & James, 2022).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c23-13-4-1-5-14(10-13)25-19(28)12-30-22-15(11-24)20(18-8-3-9-29-18)21-16(26-22)6-2-7-17(21)27/h1,3-5,8-10,20,26H,2,6-7,12H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPDBQTZVZAWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(N2)SCC(=O)NC3=CC(=CC=C3)Cl)C#N)C4=CC=CO4)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B2514083.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide](/img/structure/B2514086.png)

![N-[[(2-chloro-3-pyridinyl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B2514089.png)

![3-hydroxy-3-(thiophen-2-yl)-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2514093.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2514094.png)

![3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2514096.png)

![5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2514098.png)


![Methyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxyacetate](/img/structure/B2514103.png)